2-Thiazolemethanol, alpha,5-dimethyl-
Overview
Description
2-Thiazolemethanol, alpha,5-dimethyl- is a chemical compound that belongs to the thiazole family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by its molecular formula C6H9NOS and a molecular weight of 143.2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolemethanol, alpha,5-dimethyl- typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This reaction is carried out under mild conditions, making it suitable for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for 2-Thiazolemethanol, alpha,5-dimethyl- are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolemethanol, alpha,5-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the thiazole ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-Thiazolemethanol, alpha,5-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activity, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Thiazolemethanol, alpha,5-dimethyl- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate biochemical pathways, enzymes, and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A five-membered heterocycle with sulfur and nitrogen atoms, known for its diverse biological properties.
Thiazole-based Schiff base derivatives: Compounds with significant pharmacological potential, including antibacterial and antioxidant activities.
Uniqueness
2-Thiazolemethanol, alpha,5-dimethyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-3-7-6(9-4)5(2)8/h3,5,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDESPEHLHHEDRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304434 | |
Record name | α,5-Dimethyl-2-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40982-32-9 | |
Record name | α,5-Dimethyl-2-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40982-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,5-Dimethyl-2-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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